molecular formula C12H22N2O2 B2959161 Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate CAS No. 2243505-93-1

Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate

Cat. No.: B2959161
CAS No.: 2243505-93-1
M. Wt: 226.32
InChI Key: BAVZQYGRHJQYDC-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is a spirocyclic carbamate derivative characterized by a fused bicyclic system (spiro[3.4]octane) with a nitrogen atom at the 2-position and a tert-butyl carbamate group at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting agents due to its rigid spiro architecture, which enhances binding specificity and metabolic stability .

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-5-4-6-12(9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVZQYGRHJQYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243505-93-1
Record name tert-butyl N-{2-azaspiro[3.4]octan-5-yl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives .

Scientific Research Applications

Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including spirocyclic compounds and heterocycles.

    Biological Studies: The compound is employed in studies investigating the biological activity of spirocyclic structures and their interactions with biological targets.

    Industrial Applications: It is used in the development of new materials and chemical processes, particularly those requiring spirocyclic frameworks

Mechanism of Action

The mechanism of action of tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which may further interact with biological targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Positional Isomerism in Spiro Systems
  • Tert-butyl N-(2-azaspiro[3.4]octan-6-yl)carbamate (QV-2708, CAS 1638761-24-6): This positional isomer shifts the carbamate group to the 6-position of the spiro[3.4]octane ring.
  • Tert-butyl N-(6-azaspiro[3.4]octan-1-yl)carbamate hydrochloride (QM-9519, CAS 1946021-32-4) :
    The nitrogen atom is relocated to the 6-position, forming a 6-azaspiro system. This modification introduces a charged hydrochloride salt, enhancing water solubility but limiting blood-brain barrier permeability compared to the neutral 2-aza analog .

Ring Size and Heteroatom Incorporation
  • Tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8): Expanding the spiro system to [3.5]nonane increases molecular weight (240.34 vs. 242.27) and introduces a larger cavity, which may improve hydrophobic interactions in drug-receptor complexes. However, the longer synthetic route and reduced ring strain could lower yield .
  • The hydrochloride salt improves crystallinity but may require additional purification steps .
Functional Group Additions
  • Tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate (CAS 2305253-13-6) :
    Incorporation of a ketone (6-oxo) and ether (5-oxa) group elevates polarity (TPSA: ~80 Ų vs. ~60 Ų for the base compound), enhancing solubility in polar solvents but reducing membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight LogP (Predicted) TPSA (Ų) Solubility (mg/mL) Key Features
Target Compound (Not explicitly listed) ~242.27* 1.8–2.3 ~60 ~10 (DMSO) Rigid spiro[3.4]octane core
QV-2708 (1638761-24-6) 242.27 1.9 60 12 6-yl substitution, improved synthesis
CAS 147611-03-8 240.34 2.1 55 8 Larger spiro[3.5]nonane system
CAS 1801767-45-2 248.75 1.5 65 15 (HCl salt) High reactivity due to ring strain
CAS 2305253-13-6 242.27 1.2 80 5 Polar oxo/oxa groups

*Molecular weight inferred from analogs in and .

Biological Activity

Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is a chemical compound with a complex spirocyclic structure that has garnered interest for its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and features a unique spirocyclic arrangement that combines a tert-butyl group with a 2-azaspiro[3.4]octane moiety. This structural complexity is believed to contribute to its diverse biological properties, which are currently under investigation .

Biological Activity

Preliminary research indicates that compounds with spirocyclic structures, such as this compound, may exhibit various biological activities including:

  • Antimicrobial Activity : Initial studies suggest potential effectiveness against certain bacterial strains, although specific data on this compound is limited.
  • Neuroprotective Effects : The unique spatial configuration of the compound may allow it to interact with specific molecular targets involved in neuroprotection and cognitive function modulation.

The proposed mechanism of action for this compound involves interactions with specific enzymes or receptors, potentially modulating their activity due to its unique structure. Further studies are needed to elucidate these interactions and confirm biological efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate under basic conditions, often utilizing triethylamine or sodium hydroxide as catalysts. The reaction is generally performed in solvents like dichloromethane or tetrahydrofuran at low temperatures to enhance yield and control the reaction rate.

Case Studies and Experimental Data

While specific case studies directly referencing this compound are scarce, related compounds have shown promising results in various biological assays:

CompoundBiological ActivityReference
2-Azaspiro[3.4]octane derivativesAntimicrobial and neuroprotective effects
Other spirocyclic compoundsPotential antiviral properties

Note : The table above summarizes findings from similar compounds as direct studies on this compound are still emerging.

Applications

Due to its structural properties, this compound holds potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting neurological disorders.
  • Organic Synthesis : Its unique structure can serve as a building block for synthesizing more complex molecules in pharmaceutical development .

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